4-Hydroxy-6,8-Dichloroquinoline
Overview
Description
4-Hydroxy-6,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a hydroxyl group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-Hydroxy-6,8-Dichloroquinoline is through the Gould–Jacobs reaction . This reaction involves the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps . The reaction conditions typically involve heating the intermediate products to facilitate cyclization and decarboxylation.
Another method involves the synthesis from 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . This process includes the use of mineral oil at temperatures ranging from 240 to 270°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gould–Jacobs reaction and its variations are likely employed due to their efficiency in producing quinoline derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,8-Dichloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group results in the formation of quinone derivatives.
Scientific Research Applications
4-Hydroxy-6,8-Dichloroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is employed in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,8-Dichloroquinoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-6,8-Dichloroquinoline can be compared with other similar compounds, such as:
4,6-Dichloroquinoline: Lacks the hydroxyl group at the 4th position, making it less reactive in certain chemical reactions.
4-Hydroxy-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom at the 8th position, which alters its chemical properties and reactivity.
3-Hydroxyquinoline: Has a hydroxyl group at the 3rd position instead of the 4th, resulting in different chemical behavior.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6,8-dichloro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBIKOKMYPBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459082 | |
Record name | 4-Hydroxy-6,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57935-38-3 | |
Record name | 4-Hydroxy-6,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57935-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.